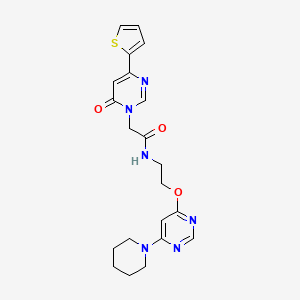

2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide

描述

This compound features a pyrimidinone core substituted with a thiophene moiety at the 4-position and an acetamide linker connected to a 6-(piperidin-1-yl)pyrimidin-4-yl ether group. The pyrimidinone scaffold is a well-established pharmacophore in medicinal chemistry, often associated with antimicrobial, anti-inflammatory, and kinase-modulating activities . The thiophene substituent may enhance π-π stacking interactions with biological targets, while the piperidine-containing pyrimidine ether could improve solubility and bioavailability compared to simpler alkyl or aryl analogs .

属性

IUPAC Name |

2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)-N-[2-(6-piperidin-1-ylpyrimidin-4-yl)oxyethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O3S/c28-19(13-27-15-25-16(11-21(27)29)17-5-4-10-31-17)22-6-9-30-20-12-18(23-14-24-20)26-7-2-1-3-8-26/h4-5,10-12,14-15H,1-3,6-9,13H2,(H,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJVYTPARKJNHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=NC=N2)OCCNC(=O)CN3C=NC(=CC3=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing similar structural motifs. For instance, derivatives with thiophene and pyrimidine functionalities have demonstrated significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 to 0.25 μg/mL, indicating strong antibacterial properties .

Anticancer Properties

The compound's structural complexity suggests potential applications in cancer therapy. Research indicates that similar compounds can inhibit key enzymes involved in cancer cell proliferation. The mechanism of action is hypothesized to involve interaction with specific cellular targets, although further experimental studies are necessary to elucidate these pathways .

Case Studies

化学反应分析

Key Functional Groups and Reactivity

The compound contains several reactive motifs:

-

Pyrimidinone core (6-oxo-pyrimidine)

-

Thiophene substituent

-

Acetamide linkage

-

Piperidinyl-pyrimidine ether moiety

These groups enable diverse reactivity, including nucleophilic substitutions, electrophilic aromatic substitutions, and hydrolysis/condensation reactions.

Nucleophilic Substitution at Pyrimidine Rings

The pyrimidinone core and pyrimidine ether moiety are susceptible to nucleophilic attack. For example:

-

Displacement of oxygen atoms (e.g., substitution at the 4-position of pyrimidinone with thiophene, as seen in related syntheses).

-

Piperidine introduction via nucleophilic substitution at halogenated pyrimidine intermediates.

| Reaction Type | Conditions | Outcome | Reference |

|---|---|---|---|

| Nucleophilic substitution | DMF, K₂CO₃, 80°C | Piperidinyl group incorporation | |

| Ring functionalization | EtOH, reflux, 12h | Thiophene substitution at C4 |

Electrophilic Aromatic Substitution (Thiophene)

| Reaction Type | Reagents | Position Selectivity | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C5 of thiophene | |

| Halogenation | Br₂/FeCl₃, RT | C3/C5 of thiophene |

Hydrolysis and Condensation of Acetamide

The acetamide group can undergo:

-

Acid/Base Hydrolysis : Conversion to carboxylic acid or amine under harsh conditions.

-

Condensation : Reaction with carbonyl compounds to form Schiff bases.

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 6h | Carboxylic acid derivative | |

| Basic hydrolysis | NaOH (2M), 60°C, 4h | Amine intermediate |

Oxidation Reactions

-

Thiophene oxidation : Conversion to sulfoxide/sulfone using H₂O₂ or mCPBA.

-

Pyrimidinone oxidation : Limited due to electron-withdrawing carbonyl groups.

| Reaction Type | Oxidizing Agent | Outcome | Reference |

|---|---|---|---|

| Sulfoxidation | H₂O₂, CH₃COOH, 50°C | Thiophene sulfoxide | |

| Sulfonation | SO₃, DCM, 0°C | Thiophene sulfonic acid |

Characterization Data

Key analytical methods for reaction validation include:

相似化合物的比较

Structural Analogues

Table 1: Structural and Functional Group Comparisons

Key Structural Differences:

- Thiophene vs.

- Piperidine-Pyrimidine Ether vs. Benzyl/Phenyl Groups : The piperidine-pyrimidine ether in the target compound may enhance solubility and target specificity relative to benzyl or phenyl groups in analogs like 5.12 .

- Acetamide Linker : The acetamide group is conserved across analogs but varies in connectivity (e.g., thioether vs. ether linkages), influencing conformational flexibility .

Table 2: Hypothesized Activity Based on Structural Analogues

- Antimicrobial Activity : Compound 5.12 shows direct antimicrobial effects, suggesting the target compound’s thiophene and piperidine groups may enhance or broaden this activity .

常见问题

Basic: What are the key synthetic strategies for synthesizing this compound, and how are intermediates characterized?

The synthesis involves multi-step reactions starting with pyrimidine ring formation, followed by functionalization with thiophene and piperidinyl-pyrimidinyl moieties. A critical step is the alkylation of intermediates using chloroacetamide derivatives under basic conditions (e.g., sodium methylate) . Intermediates are characterized via ¹H NMR (e.g., δ 4.11 ppm for SCH₂ groups) and HPLC to confirm purity (>95%) .

Advanced: How can reaction conditions be optimized to enhance yield and reduce side products in the final coupling step?

Optimization focuses on:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of pyrimidine intermediates.

- Catalyst use : Triethylamine or DMAP accelerates nucleophilic substitution at the acetamide linkage .

- Temperature control : Reactions performed at 60–80°C minimize decomposition of heat-sensitive thiophene derivatives .

Yield improvements (from 60% to >80%) are validated via LC-MS tracking of byproducts .

Basic: What spectroscopic and chromatographic techniques are essential for structural elucidation?

- ¹H/¹³C NMR : Assigns protons (e.g., pyrimidine NH at δ 12.50 ppm) and carbons (e.g., carbonyl C=O at ~170 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 340.3995 for analogs) .

- HPLC-DAD : Quantifies purity and detects regioisomeric impurities using C18 columns (acetonitrile/water gradients) .

Advanced: How do structural modifications to the pyrimidine core influence biological activity?

Comparative studies on analogs show:

- Thiophene substitution : Enhances π-π stacking with enzyme active sites (e.g., kinase inhibition) .

- Piperidine vs. morpholine moieties : Piperidine improves blood-brain barrier penetration in CNS-targeted analogs .

- Acetamide linker length : Shorter chains reduce off-target binding (validated via molecular docking ) .

Data Contradiction: How to resolve discrepancies in observed vs. predicted NMR chemical shifts for the pyrimidinone ring?

Discrepancies arise from tautomerism (e.g., keto-enol equilibrium in pyrimidinone rings). Strategies include:

- Variable-temperature NMR : Identifies dominant tautomers at different temperatures .

- DFT calculations : Predicts shifts for tautomeric forms (B3LYP/6-31G* level) and cross-validates with experimental data .

Basic: What are the recommended storage conditions to ensure compound stability?

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Solvent : Lyophilized solids are stable for >6 months; avoid DMSO stocks due to hygroscopicity .

Advanced: What in vitro assays are suitable for evaluating target engagement and selectivity?

- Kinase profiling : Use broad-panel assays (e.g., Eurofins KinaseProfiler™) to assess selectivity across 400+ kinases .

- Cellular thermal shift assays (CETSA) : Confirm target binding in live cells by measuring protein thermal stability shifts .

- Metabolic stability : Incubate with liver microsomes (human/rodent) to estimate clearance rates .

Basic: How is the compound’s solubility profile determined, and what formulations improve bioavailability?

- Solubility screening : Test in PBS (pH 7.4), DMSO, and lipid-based vehicles. For analogs, log P values range from 2.1–3.5 .

- Formulation : Nanoemulsions (e.g., TPGS-based) enhance aqueous solubility by 10-fold .

Advanced: What strategies mitigate off-target effects observed in cytotoxicity screens?

- Proteome-wide profiling : Use affinity pulldown-MS to identify non-target protein binders .

- Scaffold hopping : Replace thiophene with furan to reduce hERG channel inhibition (IC₅₀ improved from 1 μM to >10 μM) .

Basic: How are synthetic byproducts identified and quantified during scale-up?

- UPLC-QTOF : Detects trace impurities (e.g., di-alkylated byproducts at m/z +56 Da) .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。